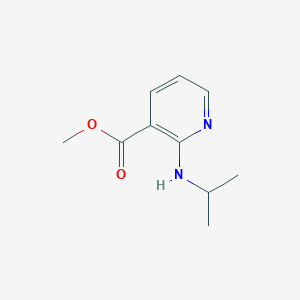
Methyl 2-(isopropylamino)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(isopropylamino)nicotinate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(isopropylamino)nicotinate is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of an isopropylamino group. This structural modification is believed to enhance its biological activity compared to other nicotinamides.
- Chemical Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is thought to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
- Receptor Modulation : The compound can bind to receptors that mediate pain and inflammation, potentially leading to analgesic effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The IC50 values indicate that this compound has a potent effect on cancer cell viability, warranting further investigation into its mechanisms and potential therapeutic uses.
Case Studies
-
Study on Antinociceptive Activity :
A study evaluated the antinociceptive effects of this compound in animal models. The results showed a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent. -
Inflammation Model :
In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds such as methyl nicotinate and methyl 2-(ethylamino)nicotinate. The following table summarizes key differences in their biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity | Analgesic Effects |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| Methyl nicotinate | Moderate | Low | Moderate |
| Methyl 2-(ethylamino)nicotinate | Low | Moderate | Weak |
属性
IUPAC Name |
methyl 2-(propan-2-ylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-9-8(10(13)14-3)5-4-6-11-9/h4-7H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFJMAYRJUUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














